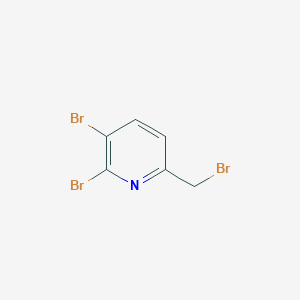
2,3-Dibromo-6-(bromomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-6-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H4Br3N. This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(bromomethyl)pyridine typically involves the bromination of 6-methylpyridine. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include:
Temperature: 0-25°C
Solvent: Acetic acid or carbon tetrachloride
Reaction Time: Several hours to ensure complete bromination
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-6-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0-50°C.
Oxidation: Aqueous or organic solvents at room temperature.
Reduction: Anhydrous conditions with inert atmosphere (e.g., nitrogen or argon).
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-6-(bromomethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which 2,3-Dibromo-6-(bromomethyl)pyridine exerts its effects is largely dependent on its chemical reactivity. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromopyridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
2,3,5-Tribromopyridine: Contains an additional bromine atom, which can influence its reactivity and applications.
2,3-Dibromo-5-(bromomethyl)pyridine: Similar structure but with different bromine atom positions, affecting its chemical behavior.
Uniqueness: 2,3-Dibromo-6-(bromomethyl)pyridine is unique due to the specific positioning of its bromine atoms, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and form a wide range of derivatives sets it apart from other halogenated pyridines.
Eigenschaften
Molekularformel |
C6H4Br3N |
|---|---|
Molekulargewicht |
329.81 g/mol |
IUPAC-Name |
2,3-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
InChI-Schlüssel |
RUKYMNVZSMGYSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
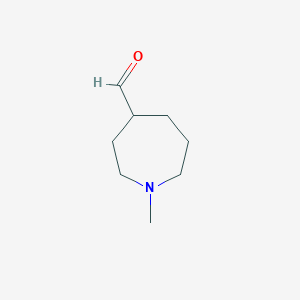

![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
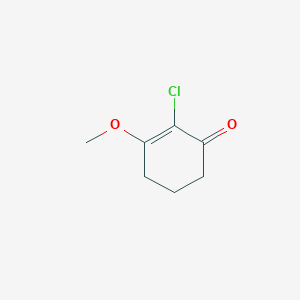

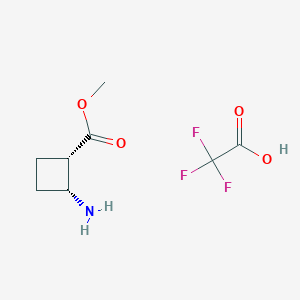
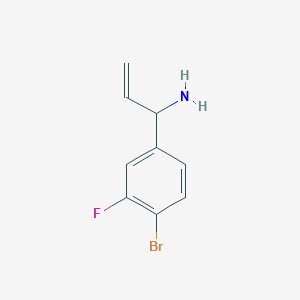

![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)

![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
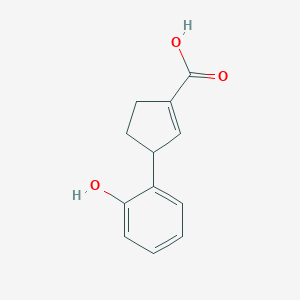
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
